1-N-Tyr-somatostatin

Overview

Description

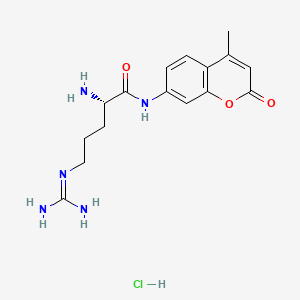

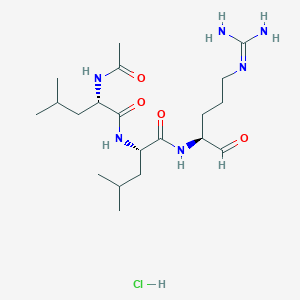

“1-N-Tyr-somatostatin” is a biochemical variant of somatostatin . It is also known by other synonyms such as “Tyr (1)-somatostain 14”, “this compound”, “Tyr-8-trp-somatostatin 14”, and "Somatostatin, N-tyr (1)" . The empirical formula of this compound is C82H108N18O20S2 and it has a molecular weight of 1729.97 .

Molecular Structure Analysis

“this compound” contains a total of 236 bonds, including 128 non-H bonds, 49 multiple bonds, 28 rotatable bonds, 15 double bonds, and 34 aromatic bonds . It also includes 1 five-membered ring, 5 six-membered rings, and 1 nine-membered ring . The molecule also contains 1 carboxylic acid (aliphatic), 1 primary amide (aliphatic), 13 secondary amides (aliphatic), and 3 primary amines .

Physical And Chemical Properties Analysis

“this compound” is a white lyophilisate . Its InChI Key is HKWVRZAGMOSZAK-QHJNDZJOSA-N . The storage temperature for this compound is -20°C .

Scientific Research Applications

Versatile Conjugation for Enhanced Binding Affinity

The development of multivalent peptide systems, such as Tyr(3)-octreotide-conjugated dendrimers, illustrates an advanced application of somatostatin analogs. These systems aim to increase binding affinity to somatostatin receptors on tumor cells, potentially offering improved diagnostic and therapeutic outcomes for neuroendocrine tumors and gastrointestinal disorders (C. Yim et al., 2009).

Clinical Efficacy in Neuroendocrine Tumors

Clinical studies have shown the efficacy of somatostatin analogs like lanreotide in managing symptoms and inhibiting tumor progression in neuroendocrine tumors. The lanreotide study highlights its role in significantly prolonging progression-free survival among patients, demonstrating the therapeutic potential of somatostatin receptor targeting in clinical practice (M. Caplin et al., 2014).

Receptor Mapping for Targeted Therapies

Research into the expression of somatostatin receptor subtypes across different tumor types aids in the design of targeted therapies. For instance, mapping SST expression in pituitary adenomas provides insights into the receptor profiles that somatostatin analogs can target, informing therapeutic strategies (E. Thodou et al., 2006).

Radionuclide Therapy

Somatostatin analogs labeled with therapeutic radionuclides represent a significant advance in treating somatostatin receptor-positive tumors. Studies have demonstrated the effectiveness of radiolabeled octreotide and octreotate in tumor size reduction and symptom management, with potential benefits in overall survival rates for patients with neuroendocrine tumors (M. de Jong et al., 2002).

Diagnostic Imaging and Peptide Receptor Radionuclide Therapy (PRRT)

The use of radiolabeled somatostatin analogs has significantly impacted the diagnostic imaging and treatment of gastroenteropancreatic neuroendocrine tumors (GEPNETs). These advances offer promising tools for patient management, combining diagnostic precision with targeted radionuclide therapy to improve patient outcomes (D. Kwekkeboom et al., 2010).

Mechanism of Action

Target of Action

1-N-Tyr-Somatostatin, also known as Tyr(1)-somatostatin-14, primarily targets somatostatin receptors (SSTRs), which are widely expressed throughout the body . These receptors are especially prevalent in many solid tumors, particularly gastro-entero-pancreatic neuroendocrine tumors (GEP-NETs) . The interaction between this compound and its receptors leads to the internalization of the ligand-receptor complex .

Mode of Action

Upon binding to its targets, this compound triggers various cellular signaling pathways . The actions of this compound are mediated via signaling pathways of G protein-coupled somatostatin receptors . This interaction inhibits adenylyl cyclase upon activation , leading to a decrease in the production of cyclic AMP, a key intracellular messenger.

Biochemical Pathways

The interaction between this compound and its receptors affects several biochemical pathways. Notably, the signaling pathways involved in the antitumor function of this compound are primarily MAPK/ERK/AKT and Wnt/β–catenin . These pathways play crucial roles in cell proliferation, survival, and differentiation.

Pharmacokinetics

The pharmacokinetics of this compound and its analogs have been studied extensively. For instance, radiolabeled analogs of this compound have been developed with several radioelements to visualize the distribution of receptor overexpression in tumors . These analogs demonstrate increased efficacy and safety, as well as improved pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and significant. It has been shown to have antineoplastic effects on various tumors via direct or indirect effects, or a combination of both . Furthermore, this compound has been found to have antiangiogenic effects in colorectal cancer, both directly (involving the MAPK pathway) and indirectly (through VEGF production) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression of SSTRs, the primary targets of this compound, is significantly enhanced in many solid tumors This suggests that the tumor microenvironment can influence the action of this compound

Safety and Hazards

When handling “1-N-Tyr-somatostatin”, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used . It is also recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Research on somatostatin and its analogs, including “1-N-Tyr-somatostatin”, continues to be a topic of interest in the medical field . The development of synthetic analogs has led to the treatment of clinical disorders such as acromegaly, hormone-secreting tumors of the gastrointestinal tract, and portal hypertensive bleeding . Future research may focus on further understanding the diverse roles of somatostatin in the body and developing new therapeutic applications .

Biochemical Analysis

Biochemical Properties

These receptors are G-protein-coupled receptors, and their interaction with 1-N-Tyr-Somatostatin triggers various cellular signaling pathways . The binding of this compound to these receptors can lead to the inhibition of adenylate cyclase, reducing the levels of cyclic AMP and affecting the activity of various enzymes .

Cellular Effects

This compound has a wide range of effects on various types of cells. It can inhibit the secretion of growth factors such as growth hormone and insulin-like growth factor 1 . It also suppresses the synthesis and secretion of various gastrointestinal hormones . In the immune system, this compound has been shown to modulate the responses of lymphocytes to mitogens and T cell antigen receptor stimulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to somatostatin receptors on the cell membrane . This binding leads to the internalization of the ligand-receptor complex and triggers different cellular signaling pathways . These pathways can lead to effects such as the inhibition of adenylate cyclase and the regulation of tyrosine kinase, tyrosine phosphatase, nitric oxide synthase, and other signaling molecules .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, the nuclear localization of this compound increases significantly over time . This suggests that the redistribution mechanism or the kinetics of this compound is different from that for other similar compounds .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It can inhibit the secretion of several hormones, thereby affecting the metabolic processes regulated by these hormones . For example, by inhibiting the secretion of insulin, this compound can affect glucose metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with somatostatin receptors . After binding to these receptors, this compound is internalized into the cell . The distribution of this compound within cells and tissues can be influenced by the expression and distribution of somatostatin receptors .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interaction with somatostatin receptors . After binding to these receptors on the cell membrane, this compound is internalized into the cell . The specific compartments or organelles to which this compound is directed within the cell would depend on the intracellular trafficking pathways of the somatostatin receptors .

Properties

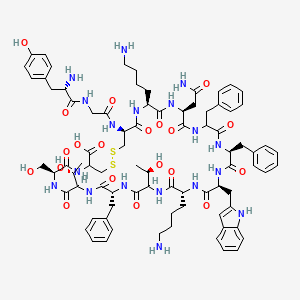

IUPAC Name |

(7S,13R,19R,22S,25S,31S,34S,37S)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H108N18O20S2/c1-45(102)68-80(117)96-60(37-49-22-10-5-11-23-49)77(114)100-69(46(2)103)81(118)97-63(42-101)78(115)98-65(82(119)120)44-122-121-43-64(89-67(106)41-87-70(107)54(85)34-50-28-30-53(104)31-29-50)79(116)91-56(26-14-16-32-83)71(108)95-62(40-66(86)105)76(113)93-58(35-47-18-6-3-7-19-47)73(110)92-59(36-48-20-8-4-9-21-48)74(111)94-61(39-52-38-51-24-12-13-25-55(51)88-52)75(112)90-57(72(109)99-68)27-15-17-33-84/h3-13,18-25,28-31,38,45-46,54,56-65,68-69,88,101-104H,14-17,26-27,32-37,39-44,83-85H2,1-2H3,(H2,86,105)(H,87,107)(H,89,106)(H,90,112)(H,91,116)(H,92,110)(H,93,113)(H,94,111)(H,95,108)(H,96,117)(H,97,118)(H,98,115)(H,99,109)(H,100,114)(H,119,120)/t45-,46-,54+,56+,57-,58?,59+,60-,61+,62+,63+,64-,65?,68?,69?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWVRZAGMOSZAK-QHJNDZJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1C(=O)N[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](CC6=CC=C(C=C6)O)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H108N18O20S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1730.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59481-23-1 | |

| Record name | Somatostatin, N-tyr(1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059481231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N4,N4'-Bis(4-bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1591371.png)